molecular formula C22H35N3O4S B2631477 N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898450-80-1

N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2631477
CAS No.: 898450-80-1
M. Wt: 437.6
InChI Key: FNDQXZMEKAYMLO-UHFFFAOYSA-N
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Description

N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide: is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a piperidine ring substituted with a mesitylsulfonyl group and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. The mesitylsulfonyl group is introduced via sulfonylation reactions.

    Oxalamide Formation: The oxalamide moiety is formed by reacting the piperidine intermediate with oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent side reactions.

    Final Coupling: The final step involves coupling the butyl group to the nitrogen atom of the oxalamide moiety. This is achieved through nucleophilic substitution reactions using butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mesitylsulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced products with modified oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the mesitylsulfonyl group.

Scientific Research Applications

N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The mesitylsulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. The piperidine ring and oxalamide moiety contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
  • N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide

Uniqueness

N1-butyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, improving its membrane permeability and bioavailability. The mesitylsulfonyl group provides steric hindrance, increasing the compound’s stability and resistance to metabolic degradation.

Properties

IUPAC Name

N-butyl-N'-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O4S/c1-5-6-11-23-21(26)22(27)24-12-10-19-9-7-8-13-25(19)30(28,29)20-17(3)14-16(2)15-18(20)4/h14-15,19H,5-13H2,1-4H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDQXZMEKAYMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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